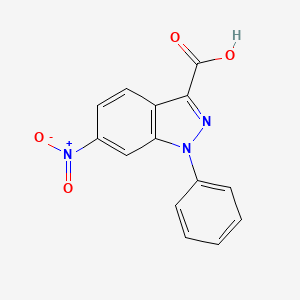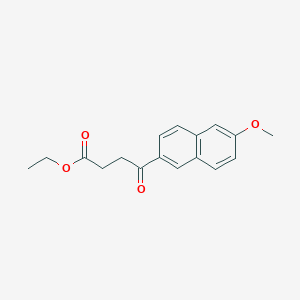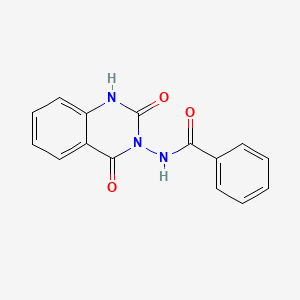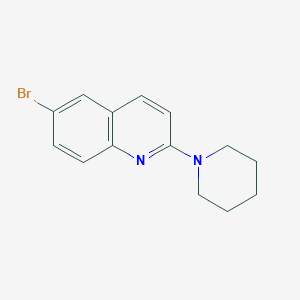
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate ist eine chemische Verbindung, die zur Klasse der Cumarine gehört. Cumarine sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in verschiedenen Bereichen wie Medizin, Landwirtschaft und Industrie eingesetzt. Diese spezielle Verbindung weist eine Chromen-2-on-Kernstruktur mit einer Methoxygruppe in der 7. Position und einer Ethylacetat-Einheit in der 2. Position auf.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate beinhaltet typischerweise die O-Acylierungsreaktion von 7-Hydroxy-2H-chromen-2-on mit Ethylacetat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem Lösungsmittel wie Dichlormethan bei Raumtemperatur für eine bestimmte Dauer durchgeführt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um this compound in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können den Chromen-2-on-Kern in Dihydroderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Methoxygruppe oder der Ethylacetat-Einheit auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Natriumhydroxid und verschiedene Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Dihydroderivate und substituierte Cumarine, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung von Fluoreszenzfarbstoffen und Sensoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann Enzyme wie Carboanhydrase und Monoaminoxidase hemmen, was zu verschiedenen biologischen Wirkungen führt. Darüber hinaus kann es reaktive Sauerstoffspezies modulieren und die Mikrotubuli-Polymerisation hemmen, was zu seiner Antikrebsaktivität beiträgt .
Wirkmechanismus
The mechanism of action of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl 2-(7-ethoxy-2-oxo-2H-chromen-4-yl)butanoat
- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
- (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid-d3
Einzigartigkeit
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C14H14O6 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
2-(7-methoxy-2-oxochromen-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H14O6/c1-9(15)18-5-6-19-12-8-14(16)20-13-7-10(17-2)3-4-11(12)13/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
XEIKBBNBBVFGNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


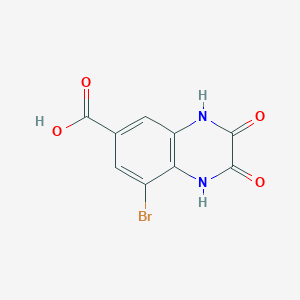
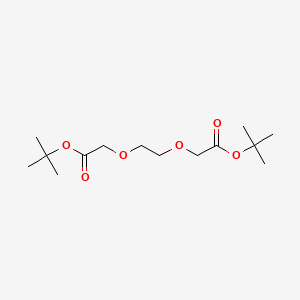

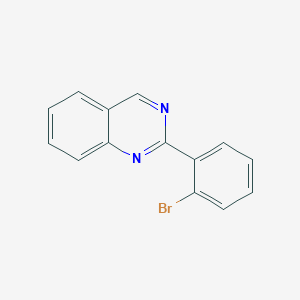
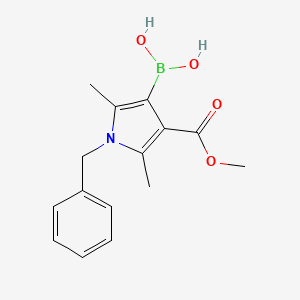

![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
